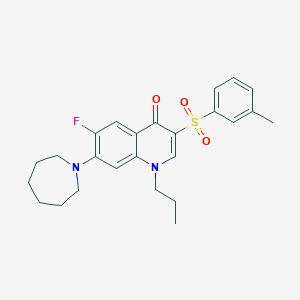

7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Description

The compound 7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one belongs to the 1,4-dihydroquinolin-4-one family, characterized by a bicyclic core modified with substituents that influence pharmacological and physicochemical properties. Key features include:

- 3-Methylbenzenesulfonyl group: A sulfonamide substituent with a methyl meta-substituent, contributing to steric and electronic effects.

- Propyl chain: A short alkyl group at the N1 position, balancing lipophilicity and metabolic stability.

Properties

IUPAC Name |

7-(azepan-1-yl)-6-fluoro-3-(3-methylphenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-3-11-28-17-24(32(30,31)19-10-8-9-18(2)14-19)25(29)20-15-21(26)23(16-22(20)28)27-12-6-4-5-7-13-27/h8-10,14-17H,3-7,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYLNKVIPBFJOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the azepane ring, fluorine atom, and sulfonyl group. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and azepane derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoline core or the sulfonyl group.

Substitution: The fluorine atom and sulfonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored as a candidate for developing new antibiotics and therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below summarizes key structural differences and molecular weights of closely related analogs:

*Estimated based on analogs.

†Calculated from molecular formula C24H28FN3O4S.

Key Observations:

Azepan vs. Piperazine derivatives (e.g., ) have lower molecular weights (~470–490), which may improve solubility and bioavailability.

Sulfonyl Substituents: 3-Methylbenzenesulfonyl (target compound): Methyl at the meta position provides moderate steric bulk and electron-donating effects. 3-Chlorobenzenesulfonyl (): Chlorine’s electronegativity may enhance binding affinity but increase toxicity risks.

Alkyl Groups :

Pharmacological Implications

- Antimicrobial Activity: Analogs like 7-(4-ethylpiperazin-1-yl)-... () and 6-fluoro-3-(4-methoxybenzenesulfonyl)-... () are likely designed as quinolone derivatives targeting DNA gyrase. The absence of a carboxylic acid group (cf. ) in these compounds may reduce bacterial enzyme affinity but improve selectivity for eukaryotic targets.

- Kinase Inhibition : Sulfonamide and azepan/piperazine groups are common in kinase inhibitors (e.g., VEGFR, EGFR). The 3-methylbenzenesulfonyl group in the target compound may optimize hydrophobic interactions in ATP-binding pockets .

Biological Activity

7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. Its unique structure, which includes an azepane ring, a fluorine atom, and a sulfonyl group, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is This compound . The presence of the azepane ring may enhance its interaction with biological targets due to its three-dimensional conformation.

| Property | Description |

|---|---|

| Molecular Formula | C26H31FN2O3S |

| Molecular Weight | 469.61 g/mol |

| CAS Number | 892767-28-1 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This is particularly relevant for enzymes involved in metabolic pathways or signal transduction.

2. Receptor Binding:

It can interact with cell surface receptors, modulating signal transduction pathways that are crucial for cellular responses.

3. DNA Intercalation:

The structure allows for potential intercalation into DNA, which could affect replication and transcription processes, leading to apoptosis in rapidly dividing cells.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that quinoline derivatives often exhibit antimicrobial properties. The fluorine atom in this compound enhances its binding affinity to bacterial DNA gyrase, a target for many antibiotics. In vitro assays demonstrated significant inhibition of bacterial growth against various strains.

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through DNA intercalation and subsequent disruption of cellular replication processes. Further research is needed to quantify its efficacy and mechanism in cancer therapy.

Neuropharmacological Effects

There is emerging evidence that compounds similar to this one may influence neurotransmitter systems. For instance, studies have suggested that quinoline derivatives can modulate GABAergic activity, potentially offering anxiolytic effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of quinoline derivatives:

-

Antimicrobial Efficacy Study:

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of various quinoline derivatives. The results indicated that compounds with a fluorine substituent exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts . -

Cancer Cell Line Study:

Research published in Cancer Letters investigated the effects of different quinoline derivatives on cancer cell lines. The study found that certain derivatives led to increased apoptosis rates in breast cancer cell lines when tested at varying concentrations. -

Neuropharmacological Assessment:

A study focused on the effects of quinoline derivatives on neurotransmitter systems found that compounds could increase serotonin levels in the hippocampus, suggesting potential applications in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.